molecular formula C6H7N3O3 B1330610 1-(2,3-Epoxypropyl)-2-nitroimidazole CAS No. 13551-90-1

1-(2,3-Epoxypropyl)-2-nitroimidazole

Cat. No.: B1330610
CAS No.: 13551-90-1
M. Wt: 169.14 g/mol
InChI Key: SYFMSLVOHQZYEB-UHFFFAOYSA-N
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Description

1-(2,3-Epoxypropyl)-2-nitroimidazole is a chemical compound that features an epoxy group attached to a nitroimidazole ring

Scientific Research Applications

1-(2,3-Epoxypropyl)-2-nitroimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialized coatings and adhesives due to its reactive epoxy group.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many nitroimidazole antibiotics work by being selectively taken up by anaerobic bacteria and protozoans, then reduced by nitroreductase enzymes present in these organisms, causing DNA damage .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Epoxides are generally considered to be irritants and can cause damage to the eyes and skin. They may also be harmful if inhaled or ingested .

Future Directions

The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .

Preparation Methods

The synthesis of 1-(2,3-Epoxypropyl)-2-nitroimidazole typically involves the reaction of 2-nitroimidazole with epichlorohydrin. The process can be summarized in the following steps:

    Reaction with Epichlorohydrin: 2-nitroimidazole is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate chlorohydrin.

    Cyclization: The intermediate chlorohydrin undergoes cyclization to form the epoxypropyl group attached to the nitroimidazole ring.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

1-(2,3-Epoxypropyl)-2-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(2,3-Epoxypropyl)-2-nitroimidazole can be compared with other similar compounds, such as:

    2,3-Epoxypropyl phenyl ether: This compound also contains an epoxy group but is attached to a phenyl ring instead of a nitroimidazole ring.

    9-(2,3-Epoxypropyl)carbazole: This compound features an epoxy group attached to a carbazole ring.

The uniqueness of this compound lies in its combination of an epoxy group with a nitroimidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMSLVOHQZYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319241
Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-90-1
Record name NSC342688
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Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
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Record name 13551-90-1
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Synthesis routes and methods

Procedure details

2-Nitroimidazole (1 molar equivalent) in acetone was mixed with epichlorohydrin (1.1 molar equivalent) and potassium carbonate (0.001 molar equivalent). The mixture was refluxed overnight and taken to dryness in vacuo to give 1-(2-hydroxy-3-chloropropyl)-2-nitroimidazole. 1-(2-Hydroxy-3-chloropropyl)-2-nitroimidazole is taken up in ethyl acetate and mixed with an equal volume of 10% aqueous sodium hydroxide with vigorous stirring for 1 hour at room temperature. The ethyl acetate layer was washed with water, dried over anhydrous sodium sulfate and taken to dryness to give 1-(2,3-epoxypropyl)-2-nitroimidazole. 1-(2,3-epoxypropyl)-2-nitroimidazole (1 molar equivalent) dissolved in acetone was mixed with N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine (1.1 molar equivalent) and the solution refluxed overnight. The reaction solution was taken to dryness in vacuo to give 1-(2-hydroxy-3-(N′-1,1,1,3,3,3-hexafluoroisopropylpiperazino)-2-nitroimidazole (XVI) that was recrystallized from ethanol. The chemical intermediate, N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine, was prepared by heating 1,1,1,3,3,3-hexafluoroisopropyl bromide (1.0 molar equivalent) and piperazine (1.1 molar equivalent) at reflux in ethanol overnight. The chemical intermediate 1,1,1,3,3,3-hexafluoroisopropyl bromide was prepared by reacting commercially available 1,1,1,3,3,3-hexafluoroisopropyl alcohol (1 molar equivalent) with phosphorus tribromide (0.33 molar equivalent) in ethyl ether overnight at room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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